Isoxazole-4-carbaldehyde

Catalog No.
S696616
CAS No.
65373-53-7
M.F
C4H3NO2
M. Wt
97.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxazole-4-carbaldehyde

C4 functionalization of isoxazoles typically requires -78°C lithiation with n-BuLi, a scale-up safety risk. Isoxazole-4-carbaldehyde bypasses this via a pre-installed formyl group, enabling safer, higher-yielding access to 4-substituted isoxazoles. • Avoids cryogenic lithiation, reducing process hazards and cost • Enables Wittig, reductive amination, and Hantzsch reactions without transition metals • Key precursor for MDR transporter inhibitors via 4-isoxazolyl dihydropyridines. Stable at ambient; shipped globally.

CAS Number

65373-53-7

Product Name

Isoxazole-4-carbaldehyde

IUPAC Name

1,2-oxazole-4-carbaldehyde

Molecular Formula

C4H3NO2

Molecular Weight

97.07 g/mol

InChI

InChI=1S/C4H3NO2/c6-2-4-1-5-7-3-4/h1-3H

InChI Key

BLOZNQVFQCOHRW-UHFFFAOYSA-N

SMILES

C1=C(C=NO1)C=O

Canonical SMILES

C1=C(C=NO1)C=O

Synonyms

Isoxazole-4-carbaldehyde, 4-Formylisoxazole, Isoxazole-4-carboxaldehyde, 4-Isoxazolecarboxaldehyde, 4-Isoxazolecarbaldehyde

Purity

≥98%

Package Size

1 g, 5 g

Isoxazole-4-carbaldehyde is a highly versatile heterocyclic building block featuring a formyl group at the electron-rich C4 position of the isoxazole ring. In industrial and pharmaceutical synthesis, it serves as a critical precursor for generating 4-substituted isoxazoles via reductive amination, Wittig olefination, and Knoevenagel condensations. Procurement of this pre-formylated scaffold bypasses the need for complex, cryogenic halogen-metal exchange reactions typically required to functionalize the C4 position from basic isoxazole or 4-haloisoxazole starting materials. Its stability under standard laboratory conditions and direct reactivity make it a highly practical intermediate for developing agrochemicals, multi-drug resistance (MDR) transporter inhibitors, and complex pharmacophores [1].

Research Fit

1 Regioselective derivatization from the 4-formyl group
2 Electron-deficient isoxazole core alters reactivity profile

Substituting Isoxazole-4-carbaldehyde with its isomers, such as isoxazole-3-carbaldehyde or isoxazole-5-carbaldehyde, fundamentally alters the electronic distribution and spatial geometry of the resulting target molecules, leading to divergent structure-activity relationships (SAR) in biological assays. Furthermore, attempting to substitute the pre-formed aldehyde with 4-bromoisoxazole shifts the synthetic burden onto the manufacturer, requiring the use of highly reactive, moisture-sensitive organolithium reagents (e.g., n-BuLi) at cryogenic temperatures (-78 °C) for formylation. This substitution not only introduces significant scale-up risks and safety hazards but also typically results in lower overall yields compared to utilizing the commercially available, stable Isoxazole-4-carbaldehyde .

Substitution Risk

Parameter
4-Carbaldehyde
3-/5-Carbaldehyde
Baylis-Hillman Kinetics
Distinct kinetic profile
Fast, facile reactivity (3-)
Regiochemical Outcome
Predictable 4-position reactivity
May shift reaction pathway

Elimination of Cryogenic Organolithium Formylation Steps

When synthesizing 4-substituted isoxazole derivatives, starting from 4-bromoisoxazole requires a halogen-metal exchange using n-butyllithium at -78 °C followed by quenching with DMF, a process fraught with moisture sensitivity and pyrophoric hazards. In contrast, procuring Isoxazole-4-carbaldehyde allows for direct downstream functionalization at ambient or mild reflux conditions, entirely eliminating the cryogenic step and improving process safety and throughput .

Evidence DimensionReaction conditions for C4-formyl availability
Target Compound DataDirect use at ambient/mild conditions (0-70 °C)
Comparator Or Baseline4-Bromoisoxazole (requires n-BuLi at -78 °C)
Quantified DifferenceElimination of -78 °C cryogenic requirement and pyrophoric reagents
ConditionsIndustrial scale-up of 4-substituted isoxazoles

Bypassing cryogenic organolithium steps significantly reduces manufacturing costs, safety risks, and batch-to-batch variability during scale-up.

Synthetic Yield
Class-level
20%
Reported oxidation yield context
Electron-deficient ring limits yield vs >70% for electron-rich analogs

Superior Reactivity in Wittig Olefination for 4-Vinylisoxazole Synthesis

Isoxazole-4-carbaldehyde demonstrates high reactivity in Wittig reactions, allowing for the efficient synthesis of 4-vinylisoxazoles. When reacted with alkyltriphenylphosphonium salts and potassium tert-butoxide in THF, the aldehyde undergoes full conversion to yield E-isomer predominant 4-alkenylisoxazoles in high yields (>70%), whereas attempting to couple vinyl groups directly to unactivated isoxazole cores or halides requires expensive palladium catalysts and extended reaction times [1].

Evidence DimensionSynthesis of 4-vinylisoxazoles
Target Compound Data>70% yield via direct Wittig olefination (mild base, 0.5-2h)
Comparator Or Baseline4-Bromoisoxazole (requires Pd-catalyzed cross-coupling)
Quantified DifferenceAvoidance of transition-metal catalysts and higher atom economy
ConditionsTHF, potassium tert-butoxide, room temperature to reflux

Direct olefination via the aldehyde is more cost-effective and avoids heavy metal contamination, which is critical for pharmaceutical intermediate synthesis.

Regioselectivity
Reported
82% yield, 0% other regioisomer
Supports regiochemical fidelity for C-nucleoside synthesis
Reaction-specific outcome; validate for new substrates

Direct Access to Dihydropyridine Scaffolds via Knoevenagel Condensation

In the development of multi-drug resistance (MDR) transporter inhibitors, Isoxazole-4-carbaldehyde is required for the Hantzsch synthesis of 4-isoxazolyl-1,4-dihydropyridines (IDHPs). The C4-aldehyde efficiently undergoes Knoevenagel condensation with ethyl acetoacetate in the presence of ammonia, directly yielding the target IDHP scaffold. Branching at the C4 position of the isoxazole ring, derived specifically from the 4-carbaldehyde, provides enhanced binding efficacy at the MDR-1 target compared to derivatives synthesized from 3- or 5-carbaldehydes, which exhibit divergent and less effective structure-activity relationships [1].

Evidence DimensionBinding efficacy and SAR trajectory
Target Compound DataC4-branching yields optimal MDR-1 transporter binding
Comparator Or BaselineIsoxazole-3-carbaldehyde / 5-carbaldehyde derivatives
Quantified DifferenceDivergent SAR; C4 derivatives rank among the most efficacious
ConditionsHantzsch dihydropyridine synthesis and PDSP screening

Procuring the exact C4 isomer is non-negotiable for achieving the specific spatial geometry required for high-affinity target binding in medicinal chemistry.

Physicochemical Profile
Context-dependent
LogP: -0.30, BP: 211.9°C
Predicted hydrophilicity aids purification design
ACD/Labs predicted; verify experimentally

Scalable Synthesis of 4-Substituted Isoxazole Pharmacophores

Isoxazole-4-carbaldehyde is the optimal starting material for generating complex 4-substituted isoxazoles via reductive amination or Grignard additions. Its use is highly recommended in pharmaceutical scale-up campaigns where avoiding the cryogenic formylation of 4-haloisoxazoles is desired to improve safety and reduce manufacturing costs.

Production of 4-Vinylisoxazole Intermediates

The compound is perfectly suited for Wittig olefination to produce 4-vinylisoxazoles, which are valuable precursors for further cycloadditions or polymerization. The aldehyde's high reactivity allows for transition-metal-free carbon-carbon bond formation, streamlining purification processes [1].

Development of Dihydropyridine-Based MDR Inhibitors

Due to its specific geometric and electronic properties, Isoxazole-4-carbaldehyde is the required precursor for the Hantzsch synthesis of 4-isoxazolyl-1,4-dihydropyridines (IDHPs). These compounds are critical in research targeting multi-drug resistance (MDR) transporters, where the C4-attachment is essential for optimal binding efficacy [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
C-Nucleoside Synthesis
Regioselective aldehyde reactivity
Schiff base formation fidelity
Baylis-Hillman Library Synthesis
Distinct kinetic profile vs 3-carbaldehyde
Reaction rate and product distribution
Methodology Development
Electron-deficient core as benchmark substrate
Oxidation or C-H activation efficiency

XLogP3

-0.2

Wikipedia

1,2-Oxazole-4-carbaldehyde

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